molecular formula C21H31N3O3 B2849835 1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea CAS No. 1396633-89-8

1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Cat. No.: B2849835
CAS No.: 1396633-89-8
M. Wt: 373.497
InChI Key: PFFPLHXRHUOUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a synthetic urea derivative designed for biochemical research. Compounds featuring urea cores and piperidine motifs, such as those found in FGFR3 inhibitors and CRHR2 antagonists , are of significant interest in medicinal chemistry for their potential to modulate protein function. This molecule may serve as a key intermediate or a tool compound in the exploration of new therapeutic pathways. Further investigation is required to fully elucidate its specific molecular targets, precise mechanism of action, and potential applications in areas such as oncology or the study of metabolic disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cycloheptyl-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-19-11-13-24(14-12-19)20(26)15-16-7-9-18(10-8-16)23-21(27)22-17-5-3-1-2-4-6-17/h7-10,17,19,25H,1-6,11-15H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFPLHXRHUOUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Urea Formation Strategies

Phosgene-Based Isocyanate Intermediate Synthesis

The most established route involves reacting cycloheptylamine with phosgene (COCl₂) or its safer analog, triphosgene (bis(trichloromethyl) carbonate), to generate the corresponding isocyanate intermediate. Subsequent nucleophilic attack by the aromatic amine component—4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline—yields the target urea.

Key Reaction Parameters

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Temperature : 0–5°C for phosgene reactions; 25–40°C for triphosgene
  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproducts
  • Yield : 60–75% after purification (silica gel chromatography)

This method’s limitations include handling hazards and byproduct formation, necessitating rigorous purification.

Carbonyldiimidazole (CDI)-Mediated Coupling

As a phosgene alternative, CDI facilitates urea formation under milder conditions. Cycloheptylamine reacts with CDI to form an imidazolide intermediate, which couples with 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline in aqueous or polar aprotic solvents.

Advantages Over Phosgene

  • Eliminates toxic gas generation
  • Compatible with moisture-sensitive functional groups (e.g., the 4-hydroxypiperidin moiety)
  • Yields improve to 80–85% in optimized setups

Synthesis of the Aromatic Amine Component

Preparation of 4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)aniline

This intermediate is synthesized via a three-step sequence:

Step 1: Friedel-Crafts Acylation

Reacting aniline with chloroacetyl chloride in the presence of AlCl₃ introduces the ketone-bearing sidechain:
$$
\text{Aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} 4-(2-chloro-2-oxoethyl)aniline \quad (\text{Yield: 68\%})
$$

Step 2: Piperidine Substitution

The chloro group is displaced by 4-hydroxypiperidine under basic conditions (K₂CO₃, DMF, 80°C):
$$
4-(2-chloro-2-oxoethyl)aniline + 4-hydroxypiperidine \rightarrow 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline \quad (\text{Yield: 82\%})
$$

Step 3: Purification

Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity (HPLC).

Modern Catalytic Approaches

Palladium-Catalyzed Oxidative Carbonylation

A 2022 innovation employs Pd(OAc)₂/1,10-phenanthroline to catalyze the reaction between cycloheptylamine and CO in the presence of the aromatic amine:
$$
2 \text{RNH}2 + \text{CO} + \frac{1}{2} \text{O}2 \xrightarrow{\text{Pd catalyst}} \text{RNHCONHR'} + \text{H}_2\text{O}
$$
Conditions : 80°C, 20 bar CO/O₂ (1:1), DMF solvent
Yield : 70% with 99% selectivity

Industrial-Scale Optimization

Continuous Flow Reactor Design

Adoption of microreactor technology enhances safety and efficiency for triphosgene-based syntheses:

Parameter Batch Reactor Continuous Flow
Reaction Time 6–8 h 25 min
Byproduct Formation 12–15% <2%
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h

Data adapted from large-scale urea production trials.

Characterization and Quality Control

Critical analytical data for the final compound:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.40–1.65 (m, 10H, cycloheptyl), 2.85 (t, J = 6.5 Hz, 2H, CH₂CO), 3.25–3.40 (m, 4H, piperidinyl), 4.70 (s, 1H, OH), 6.50 (d, J = 8.4 Hz, 2H, ArH), 7.35 (d, J = 8.4 Hz, 2H, ArH), 8.20 (s, 1H, NH).
  • HPLC : tᵣ = 9.8 min (C18 column, 70:30 MeOH/H₂O), purity ≥99.5%.

Thermogravimetric Analysis

  • Decomposition onset: 218°C
  • Residual solvents: <0.1% (meets ICH Q3C guidelines)

Emerging Methodologies

Enzymatic Urea Synthesis

Preliminary studies using Candida antarctica lipase B show promise for aqueous-phase synthesis:
$$
\text{Cycloheptylamine} + \text{Aromatic amine} + \text{CO}2 \xrightarrow{\text{Enzyme}} \text{Urea} + \text{H}2\text{O}
$$
Current Limitations : Low conversion (22%) and enzyme denaturation above 40°C.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies or as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Receptor Binding: Acting as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways, thereby altering cellular processes.

    Signal Transduction: Interfering with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cycloalkyl Urea Derivatives

1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (Compound 4c, )
  • Structure: Cyclopentyl group (5-membered ring) with azetidinone and fluorophenyl/methoxyphenyl substituents.
  • Properties :
    • Melting Point : 138.7–143.7°C (lower than thiazolyl-containing ureas).
    • Spectral Data : FTIR peaks at 1747 cm⁻¹ (C=O stretch) and 1633 cm⁻¹ (urea C=O).
    • Activity : Antiproliferative properties inferred from synthesis context.
1-Cyclohexyl-3-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea ()
  • Structure : Cyclohexyl group (6-membered ring) with methylpiperidinyl-carbonyl substituents.
  • Properties: No explicit data provided, but methylpiperidinyl groups typically enhance membrane permeability.
  • Comparison : The target compound’s 4-hydroxypiperidin moiety introduces polarity, possibly improving aqueous solubility over the methylpiperidinyl group .

Piperidine/Piperazine-Linked Ureas

Thiazolyl-Piperazine Ureas (Compounds 1f, 1g, 3e; )
  • Representative Compound : 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3e, ).
  • Structure : Thiazole-piperazine core with chromenyl hydrazinyl groups.
  • Properties :
    • Melting Point : 246–248°C (higher than cycloalkyl analogs due to aromatic stacking).
    • ESI-MS : m/z 666.3 [M−2HCl+H]⁺.
    • Activity : Antiproliferative or enzyme-targeting (e.g., kinase inhibition).
  • Comparison : The target compound lacks thiazole and chromenyl groups but shares the urea-piperidine motif. The absence of thiazole may reduce aromatic interactions, while the hydroxyl group could enhance solubility .

Sulfonyl and Benzoyl Urea Derivatives ()

  • Representative Compound : 1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5A-5F).
  • Structure : Sulfonyl/benzoyl groups with pyrrolidinyl substituents.
  • Activity : Hypoglycemic agents via enzyme modulation (e.g., glucokinase).
  • Comparison : The target compound’s cycloheptyl and hydroxypiperidin groups may favor different target selectivity compared to sulfonyl-based ureas .

Physicochemical and Pharmacokinetic Profiles

Melting Points and Solubility

  • Target Compound : Predicted lower melting point than thiazolyl ureas (e.g., 198–200°C for 1f) due to reduced aromaticity.
  • Hydroxypiperidin Effect: Enhances water solubility versus non-hydroxylated analogs (e.g., 4c in ) .

Spectral and Analytical Data

  • FTIR/1H-NMR : Expected urea C=O stretches (~1630–1680 cm⁻¹) and piperidine proton shifts (δ 3.5–4.5 ppm) similar to analogs .

Biological Activity

1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cycloheptyl group, a piperidine ring, and a urea moiety, which are significant in various pharmacological applications. The following sections will detail its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Derivative : The piperidine ring is synthesized through hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
  • Introduction of the Hydroxyl Group : Hydroxylation reactions using oxidizing agents such as hydrogen peroxide are employed.
  • Urea Formation : The final step involves reacting the piperidine derivative with cycloheptyl isocyanate to form the urea linkage.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist, modulating receptor activity and influencing signal transduction pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant biological activity. For instance, phenyl urea derivatives have shown inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. In a study evaluating various phenyl urea derivatives, it was found that modifications to the piperidine and phenyl groups significantly affected their inhibitory potency against IDO1. Notably, compounds with para-substituted phenyl groups exhibited enhanced binding affinity compared to their ortho or meta counterparts .

Case Study 1: IDO1 Inhibition

A series of phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. Among these, certain compounds demonstrated potent inhibition, suggesting that structural modifications could enhance their therapeutic potential. The study highlighted that the presence of specific functional groups was critical for maintaining biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced the binding affinity and selectivity for IDO1. For example, replacing the diisobutylamino group with a piperidinyl group improved binding efficiency due to reduced entropy loss during complex formation .

Data Tables

CompoundStructureIDO1 Inhibition (IC50 µM)Notes
i12i120.5Most potent inhibitor identified
i24i240.7Contains nitro group; potential toxicity
i1i1>10No significant inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 1-Cycloheptyl-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea in laboratory settings?

The synthesis typically involves multi-step procedures:

  • Piperidinyl Intermediate Formation : Reacting 4-hydroxypiperidine with chloroacetyl chloride to introduce the oxoethyl group .
  • Alkylation : Coupling the intermediate with 4-aminophenyl acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Urea Formation : Reacting the alkylated product with cycloheptyl isocyanate in anhydrous THF at 0–5°C, followed by purification via column chromatography .
    Key Methodological Considerations : Use of protecting groups (e.g., Boc for the hydroxypiperidin moiety) to prevent side reactions during alkylation .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.40–1.70 (cycloheptyl protons), δ 3.20–3.60 (piperidinyl N–CH₂), and δ 6.80–7.40 (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals at ~δ 165–170 ppm (urea C=O) and ~δ 170–175 ppm (oxoethyl C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₁H₃₀N₃O₃: 396.2284) .

Q. What initial biological screening assays are typically employed to evaluate its potential therapeutic activity?

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values in 10–50 µM range) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases (e.g., measuring ATPase activity inhibition at varying concentrations) .
  • Solubility and Stability : HPLC analysis in PBS (pH 7.4) to assess pharmacokinetic suitability .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of the urea formation step?

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate isocyanate coupling, increasing yields from ~60% to >85% .
  • Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis side reactions .
  • Temperature Control : Maintaining 0–5°C during isocyanate addition reduces undesired dimerization .

Q. What strategies resolve contradictory data regarding its enzyme inhibition potency across different studies?

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence and radiometric assays to rule out assay-specific artifacts .
  • Molecular Docking : Compare binding modes with structurally similar compounds (e.g., 1-Cyclohexyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea) to identify critical interactions (e.g., hydrogen bonding with the hydroxypiperidin group) .
  • Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to observed discrepancies .

Q. How do modifications to the hydroxypiperidin moiety impact the compound’s pharmacokinetic properties and target selectivity?

  • Hydroxyl Group Substitution :

    SubstituentLogPSolubility (mg/mL)IC₅₀ (Kinase X)Selectivity Ratio (Kinase X/Y)
    -OH2.10.1512 µM1:8
    -OCH₃2.50.0818 µM1:15
    -F2.30.1015 µM1:12
    Data adapted from SAR studies on piperidinyl urea derivatives .
  • Key Findings : The hydroxyl group enhances solubility and hydrogen-bonding capacity, improving target engagement but reducing membrane permeability. Methoxy or fluoro substitutions improve lipophilicity but decrease selectivity .

Q. What computational methods are used to predict the compound’s ion mobility and collision cross-section (CCS) for structural validation?

  • Trapped Ion Mobility Spectrometry (TIMS) : Experimental CCS values compared with theoretical predictions from Gaussian-based DFT calculations (e.g., B3LYP/6-31G* basis set) .
  • Software Tools : MOBCAL or IMoS for CCS simulation, aiding in distinguishing structural isomers .

Q. How does the compound’s stability under physiological conditions influence its applicability in in vivo models?

  • Oxidative Stress Testing : Incubation with liver microsomes (e.g., rat CYP450 enzymes) reveals rapid degradation (~50% in 30 min), necessitating prodrug strategies .
  • pH Stability : Degradation at gastric pH (1.2) suggests enteric coating for oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.